![molecular formula C14H15BrO B14215185 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one CAS No. 823809-70-7](/img/structure/B14215185.png)
2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a bromophenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromophenylethyl bromide with cyclohex-2-en-1-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in binding interactions, while the cyclohexenone ring can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the bromophenyl group.
2-Bromophenylethylamine: Lacks the cyclohexenone ring but contains the bromophenyl group.
2-Cyclohexen-1-one: Similar structure but without the bromophenyl group.
Uniqueness
2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one is unique due to the presence of both the bromophenyl group and the cyclohexenone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
823809-70-7 |
|---|---|
Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1,3,5-7H,2,4,8-10H2 |
InChI Key |
HFNYEHGBNQHFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)CCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)

![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
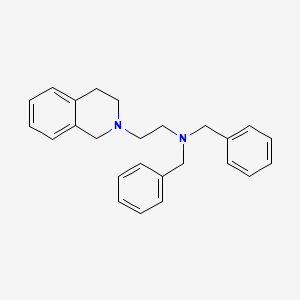
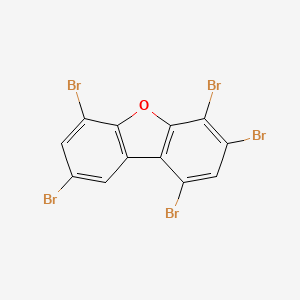
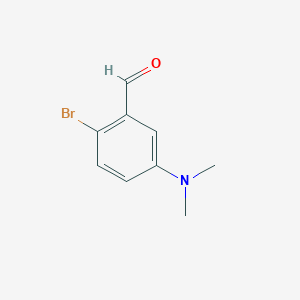

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
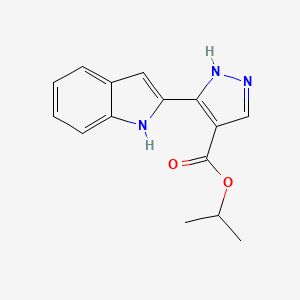
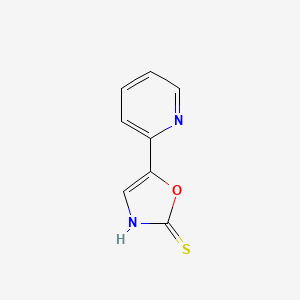
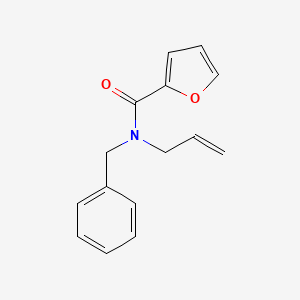
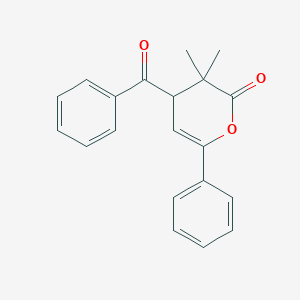
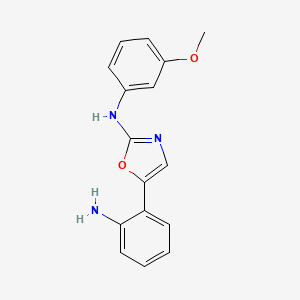
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
